![molecular formula C9H18N2O4 B1589855 (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 61040-20-8](/img/structure/B1589855.png)
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
“(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate” is an alanine derivative . It is a white solid and is used in research .
Molecular Structure Analysis
The molecular formula of “(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate” is C9H19ClN2O4 . Its molecular weight is 254.71 g/mol .
Physical And Chemical Properties Analysis
“(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate” is a white solid . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis of Complex Molecules
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate plays a crucial role in the synthesis of complex molecules, including natural products and organometallic compounds. For instance, it is used in the synthesis of planar chiral organometallic compounds with applications in medicinal chemistry, as evidenced by the preparation of organometallic analogues of the antibiotic platensimycin (Patra, Merz, & Metzler‐Nolte, 2012). This highlights its significance in developing isosteric substitutes for organic drug candidates, showcasing the compound's utility in the exploration of new therapeutic agents.
Materials Science and Polymer Chemistry
The compound's utility extends into materials science and polymer chemistry, where it is involved in the synthesis and polymerization of amino acid-derived acetylene monomers. This process leads to the formation of polymers with unique properties, such as large specific rotations and helical conformations, indicating potential applications in creating advanced materials with tailored optical properties (Gao, Sanda, & Masuda, 2003).
Bioorganic Chemistry and Pharmaceutical Applications
In the realm of bioorganic chemistry, (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is pivotal in the synthesis of peptides and amino acid derivatives. This includes the creation of protected 2,3-diaminopropanoic acid methyl esters, demonstrating the compound's role in synthesizing non-proteinogenic amino acids with potential pharmaceutical applications (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).
Catalysis and Enantioselective Synthesis
The compound is also instrumental in catalytic processes and the enantioselective synthesis of bioactive molecules. For example, it has been used in the stereoselective synthesis of key intermediates for natural products and drug candidates, highlighting its importance in the production of enantiomerically pure substances (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Mechanism of Action
Amino acids and their derivatives, including “(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate”, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, improve mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. The safety statements associated with the compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGRJOCEIWGCTB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471738 | |
Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61040-20-8 | |
Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061040208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23WZP7XJR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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